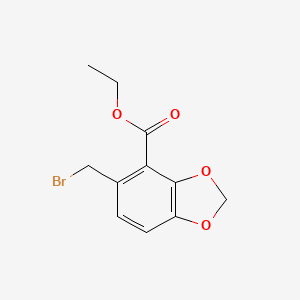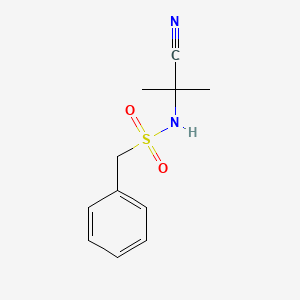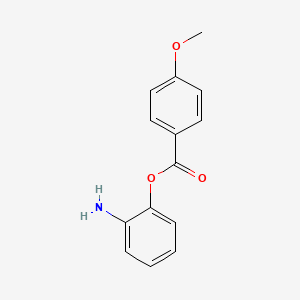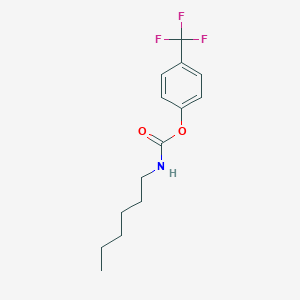![molecular formula C6H16N2O2 B12572492 4-[(2-Aminoethyl)peroxy]butan-1-amine CAS No. 488736-21-6](/img/structure/B12572492.png)
4-[(2-Aminoethyl)peroxy]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Aminoethyl)peroxy]butan-1-amine is an organic compound with the molecular formula C6H16N2O2. It contains both amine and peroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)peroxy]butan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of an alkyl halide with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as platinum or palladium on carbon is common to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)peroxy]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The peroxy group can be oxidized further to form different peroxides or oxides.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces various peroxides and oxides.
Reduction: Yields primary amines or alcohols.
Substitution: Forms new amine derivatives with different alkyl or acyl groups.
Scientific Research Applications
4-[(2-Aminoethyl)peroxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)peroxy]butan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The amine group can interact with enzymes and receptors, while the peroxy group can generate reactive oxygen species (ROS).
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simple amine with similar reactivity but lacks the peroxy group.
2-Aminoethanol: Contains the amino and hydroxyl groups but not the peroxy group.
Hydroperoxides: Compounds with similar oxidative properties but different structural features.
Uniqueness
4-[(2-Aminoethyl)peroxy]butan-1-amine is unique due to the presence of both amine and peroxy functional groups, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
Properties
CAS No. |
488736-21-6 |
|---|---|
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-(2-aminoethylperoxy)butan-1-amine |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-2-5-9-10-6-4-8/h1-8H2 |
InChI Key |
UJNROHVAOMHLKU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOOCCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
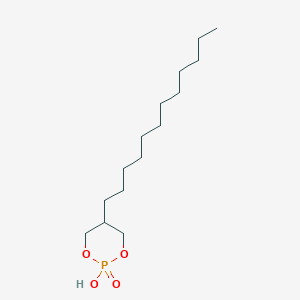
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
